3,5-Diethyl-4-methylpyridine
Description
3,5-Diethyl-4-methylpyridine is a substituted pyridine derivative characterized by ethyl groups at the 3- and 5-positions and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₅N, yielding a molar mass of 149.24 g/mol.
The ethyl and methyl substituents confer distinct steric and electronic properties.
Properties
CAS No. |
101290-49-7 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,5-diethyl-4-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-9-6-11-7-10(5-2)8(9)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
OGMIDXZBMPQIDK-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)CC |
Canonical SMILES |
CCC1=CN=CC(=C1C)CC |
Synonyms |
Pyridine,3,5-diethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The ethyl groups in this compound increase its lipophilicity compared to methoxy- or bromo-substituted analogs, which may enhance membrane permeability in biological systems .
- Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) hinder nucleophilic attack at the pyridine nitrogen, affecting reactivity in synthetic applications .
- Electronic Effects : Methoxy groups (electron-donating) and bromo groups (electron-withdrawing) modulate the electron density of the pyridine ring, influencing acid-base behavior and coordination chemistry .
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